molecular formula C15H17N B8740740 n-Methyl-[1,1'-biphenyl]-4-ethanamine

n-Methyl-[1,1'-biphenyl]-4-ethanamine

Cat. No.: B8740740
M. Wt: 211.30 g/mol
InChI Key: VLKFAIHXYCUNJA-UHFFFAOYSA-N
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Description

n-Methyl-[1,1'-biphenyl]-4-ethanamine (chemical formula: C₁₅H₁₇N) is a substituted biphenyl derivative featuring a methylated ethylamine chain at the 4-position of the biphenyl scaffold. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications, such as molecular junctions .

Key structural features:

  • Biphenyl backbone: Enhances π-π stacking interactions and stability.
  • Ethylamine chain: Introduces a flexible, polar moiety for derivatization.
  • N-Methylation: Reduces hydrogen-bonding capacity and increases lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-[1,1'-biphenyl]-4-ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-phenylphenethylamine.

    Methylation: The nitrogen atom of 4-phenylphenethylamine is methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-[1,1'-biphenyl]-4-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

n-Methyl-[1,1'-biphenyl]-4-ethanamine has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Methyl-[1,1'-biphenyl]-4-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

a) N-Methyl-[1,1':4',1''-terphenyl]-4-amine (PPS)

  • Structure : Extends the biphenyl core to a terphenyl system.
  • Impact : Increased aromatic conjugation enhances electronic delocalization, making PPS suitable for optoelectronic applications .
  • Synthesis : Achieved via one-step slow-release SMCC chemistry, contrasting with the multi-step routes required for biphenyl derivatives .

b) 4'-Ethynyl-[1,1'-biphenyl]-4-amine

  • Structure : Replaces the ethylamine chain with an ethynyl group.
  • Impact: The ethynyl group enables Sonogashira coupling for carbon-carbon bond formation, useful in polymer synthesis .
  • Reactivity : More reactive toward cross-coupling reactions compared to the saturated ethylamine chain in the target compound .

Functional Group Modifications

a) N-Methyl-[1,1'-biphenyl]-4-carboxamide (1l)

  • Structure : Substitutes the ethylamine with a carboxamide group.
  • Impact : The carboxamide enhances hydrogen-bonding capacity, improving crystallinity and solubility in polar solvents .
  • Synthesis : Prepared via reaction of [1,1'-biphenyl]-4-carbonyl chloride with 2-ethynylaniline and iodomethane (57% yield) .

b) N-([1,1'-biphenyl]-4-yl)-N-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (4)

  • Structure : Incorporates a sulfonamide-quinazoline moiety.
  • Synthesis : Reacts N-methyl-[1,1'-biphenyl]-4-amine with 2,4-dioxo-1,3-dihydroquinazoline-6-sulfonyl chloride in DMF .

Substituent Position and Chain Length

a) 1-(4-Methoxyphenyl)-N-methylmethanamine

  • Structure : Features a single phenyl ring with a methoxy group and shorter methylamine chain.
  • Impact : Reduced steric hindrance and lower molecular weight (MW: ~165.2 g/mol) compared to the biphenyl derivative (MW: 211.3 g/mol) .
  • Applications : Primarily used as a building block for antidepressants and neuroactive agents .

b) N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine

  • Structure : Replaces the biphenyl core with a benzyl group and ethyl chain.
  • Impact : Increased hydrophobicity due to the ethylbenzyl group, making it suitable for lipid membrane penetration .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Reactivity
n-Methyl-[1,1'-biphenyl]-4-ethanamine 211.3 3.8 ~10 (DMSO) Amine alkylation, sulfonation
N-Methyl-[1,1'-biphenyl]-4-carboxamide 250.1 2.9 ~50 (DCM) Amide coupling, hydrolysis
4'-Ethynyl-[1,1'-biphenyl]-4-amine 195.2 3.2 ~5 (THF) Cross-coupling reactions

Key Research Findings

  • Electronic Properties : Biphenyl derivatives with ethylamine chains (e.g., this compound) exhibit tunable electronic behavior in molecular junctions due to the amine’s lone pair interacting with the aromatic system .
  • Pharmacological Potential: Sulfonamide derivatives of biphenyl-amines show promise in cardiac drug development, as seen in compound 4’s role as a troponin activator .
  • Synthetic Flexibility : Ethynyl and carboxamide variants demonstrate the adaptability of biphenyl-amine scaffolds in diverse synthetic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for n-Methyl-[1,1'-biphenyl]-4-ethanamine, and how do reaction conditions influence yield?

  • Methodology : Common approaches include Suzuki-Miyaura coupling for biphenyl formation followed by reductive amination. For example, biphenyl intermediates are synthesized via palladium-catalyzed cross-coupling (e.g., 4-bromo-N-methylbenzylamine with aryl boronic acids), followed by reduction of the nitrile or imine group to the ethylamine moiety. Optimizing catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/EtOH) improves yield .
  • Key Variables : Temperature (80–120°C), stoichiometry of boronic acid derivatives, and pH during amination steps. Impurities often arise from incomplete coupling or over-reduction, requiring purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar analogs?

  • NMR : The methyl group on the amine appears as a singlet (~δ 2.2–2.5 ppm). Biphenyl protons show distinct splitting patterns (e.g., para-substituted protons at δ 7.3–7.6 ppm). ¹³C NMR confirms the methylamine carbon (~35–40 ppm) .
  • MS : ESI-MS typically displays [M+H]⁺ peaks at m/z 212 (C₁₅H₁₇N⁺). Fragmentation patterns (e.g., loss of methylamine) differentiate it from fluorinated analogs like 3′-Fluoro[1,1′-biphenyl]-4-ethanamine .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Protonation of the amine group at acidic pH (≤4) enhances aqueous solubility .
  • Stability : Degrades under strong oxidizing conditions or prolonged UV exposure. Store at −20°C in inert atmospheres to prevent amine oxidation or hydrolysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • DFT Analysis : Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites. The biphenyl ring’s electron-rich regions favor electrophilic substitution, while the methylamine group acts as a weak base .
  • Reactivity Insights : Simulated interactions with cytochrome P450 enzymes reveal potential metabolic pathways, such as N-demethylation or hydroxylation at the biphenyl ring .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, conflicting receptor binding affinities may arise from differences in membrane preparation methods .
  • Structural Confounders : Verify purity via HPLC (>98%) to exclude isomers like N-ethyl derivatives, which may co-elute in crude samples .

Q. How does this compound interact with biomolecules (e.g., proteins or DNA), and what techniques validate these interactions?

  • Biophysical Methods :

  • SPR/Surface Plasmon Resonance : Measures real-time binding kinetics (e.g., KD ~10–100 µM) with target proteins like G-protein-coupled receptors .
  • Fluorescence Quenching : Monitors DNA intercalation via changes in ethidium bromide emission, with Stern-Volmer constants indicating weak to moderate binding .

Q. What are the limitations of current catalytic systems in scaling up this compound synthesis, and how can they be addressed?

  • Challenges : Pd-based catalysts are costly and prone to deactivation. Side reactions (e.g., homocoupling) reduce yields at >1 mmol scales .
  • Solutions : Use ligand-free Pd/C systems for easier recycling or switch to nickel catalysts for cost efficiency. Continuous-flow reactors minimize byproduct formation .

Q. Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: [Relevant ID]) for validated reaction conditions .
  • Analytical Standards : Cayman Chemical (Item 37007) provides ≥98% pure analogs for calibration .
  • Computational Data : Access DFT parameters (basis sets, convergence criteria) from studies on structurally related organotellurium compounds .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-methyl-2-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C15H17N/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

VLKFAIHXYCUNJA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Phenylphenethyl amine, 0.48 g (2.4 mmol), was added to an excess of methyl formate (5 mL) and dichloromethane (5 mL) was added to improve solubility. The heterogeneous reaction mixture was refluxed to give a solution within 20 hours. NMR analysis of a sample showed almost complete conversion to N-formyl amine. The reaction mixture was evaporated to give 0.47 g (87%). The formyl compound, 0.47 g (2.09 mmol), was dissolved in THF and 2.1 mL of 1.0 M lithium aluminium hydride (2.1 mmol) in THF was added. TLC analysis after 20 hours showed only starting material and 2 mL (2 mmol) of lithium aluminium hydride solution was added. Analysis after 1 hour showed starting material and the mixture was heated to reflux. After 1.5 hours a precipitate was formed, the starting material consumed and tetrahydrofuran (15 ml) was added. The mixture was quenched by successive addition of water (0.15 g), 15% aqueous sodium hydroxide (0.15 g) and water (0.45 g). The mixture was filtered and evaporated to give 0.33 g crude product. The crude product was purified by silica gel chromatography (100 mL) using dichloromethane/methanol/concentrated ammonia (90+10+1) as eluant. Evaporation of pure fractions gave 78 mg (18%) of the sub-titled compound.
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